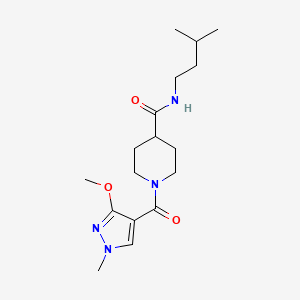![molecular formula C20H22F2N2O4S B6587776 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 1235385-74-6](/img/structure/B6587776.png)
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide (DFPS) is a fluorinated sulfonamide derivative that has been extensively studied in the context of organic synthesis and medicinal chemistry. DFPS has been used in a variety of applications ranging from drug design to material science. The unique features of DFPS make it a valuable tool for researchers in many fields.
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to have anti-tumor, anti-diabetic, and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide in laboratory experiments has several advantages. In particular, this compound is a relatively inexpensive compound and is easily synthesized. Additionally, this compound is relatively stable and has a wide range of applications. However, this compound is not suitable for use in vivo due to its potential toxicity.
Orientations Futures
The potential applications of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide are numerous. In particular, this compound could be used in the development of new drugs for the treatment of cancer, diabetes, and other diseases. Additionally, this compound could be used in the development of materials for use in drug delivery, diagnostics, and other applications. Furthermore, this compound could be used in the development of catalysts for organic synthesis. Finally, this compound could be used in the development of new diagnostic tests.
Méthodes De Synthèse
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can be synthesized through a variety of methods, including the use of a Grignard reaction, a palladium-catalyzed reaction, and a reaction with anhydrous acid. The Grignard reaction is the most common method and involves the reaction of a Grignard reagent with a sulfonamide derivative. The palladium-catalyzed reaction involves the reaction of a palladium catalyst with a sulfonamide derivative. The reaction with anhydrous acid involves the reaction of anhydrous acid with a sulfonamide derivative.
Applications De Recherche Scientifique
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has been extensively studied in the context of organic synthesis and medicinal chemistry. In particular, this compound has been used in the development of drugs for the treatment of cancer, diabetes, and other diseases. Furthermore, this compound has been used in the development of materials for use in drug delivery, diagnostics, and other applications. Additionally, this compound has been used in the development of catalysts for organic synthesis.
Propriétés
IUPAC Name |
2,6-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c21-17-7-4-8-18(22)20(17)29(26,27)23-13-15-9-11-24(12-10-15)19(25)14-28-16-5-2-1-3-6-16/h1-8,15,23H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDDEQUICKTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B6587703.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide](/img/structure/B6587724.png)
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587739.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587744.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-methylethanediamide](/img/structure/B6587758.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6587759.png)
![N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587760.png)
![phenyl 4-[({[(thiophen-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate](/img/structure/B6587764.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6587782.png)
![3-chloro-2-methyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587784.png)
![2-methoxy-4,5-dimethyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587786.png)
![N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B6587791.png)